Arterolane (OZ277, RBx11160) is a fully synthetic organic peroxide belonging to the class of 1,2,4-trioxolanes. [, , ] It is a rapidly acting antimalarial compound originally developed by Ranbaxy Research Laboratories. [] Arterolane, as a single agent, exhibited a short half-life, necessitating daily dosing for seven days. [] To address this limitation, it was combined with the long-acting antimalarial piperaquine phosphate, resulting in a fixed-dose combination marketed as Synriam. [, ] This combination therapy offers a shorter treatment regimen and enhanced efficacy against Plasmodium falciparum malaria. [, ]
The synthesis of arterolane involves several key steps that utilize various chemical reactions. One prominent method is the 1,3-dipolar cycloaddition reaction, which generates the trioxolane structure through a stereoselective process. The synthesis typically begins with the formation of a carbonyl ylide that reacts with cyclohexanone to produce an ozonide intermediate. This intermediate can then undergo further transformations to yield arterolane .
A detailed synthesis pathway includes:
This synthetic route has been optimized for high yields and enantiomeric purity, which are critical for ensuring the efficacy and safety of the drug .
Arterolane features a unique molecular structure characterized by a trioxolane ring system. The core structure includes:
The molecular formula of arterolane is , and its molecular weight is approximately 273.28 g/mol. Structural analysis reveals that the compound's stereochemistry plays a significant role in its biological activity, particularly regarding its interaction with target enzymes in malaria parasites .
Arterolane participates in several chemical reactions that are significant for its activity:
These reactions are essential for understanding how arterolane exerts its therapeutic effects and how it can be optimized for better efficacy against malaria .
The mechanism of action of arterolane primarily involves:
Studies have shown that arterolane has a rapid onset of action, with significant reductions in parasitemia observed shortly after administration . Its efficacy is comparable to established treatments like artemisinin-based combination therapies .
Arterolane exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective drug formulation and delivery systems .
Arterolane's primary application lies in its use as an antimalarial agent. Its development aims to provide an effective treatment option against Plasmodium falciparum malaria, particularly in regions where resistance to existing therapies is rising. Clinical trials have demonstrated its efficacy when combined with other antimalarials, such as piperaquine phosphate, showcasing improved treatment outcomes compared to traditional therapies .
Beyond malaria treatment, ongoing research explores potential applications in other parasitic infections or as part of combination therapies to enhance efficacy and reduce resistance development .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3